N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Overview
Description
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a cyclopentylmethyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be introduced through alkylation reactions using cyclopentylmethyl halides in the presence of a base.
Attachment of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be attached via amide bond formation reactions, typically using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The thiadiazole ring and benzamide moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiadiazole and benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can be compared with other thiadiazole derivatives, such as:
- N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
- N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
Uniqueness
The unique combination of the cyclopentylmethyl group, thiadiazole ring, and nitrobenzamide moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-14(11-6-3-7-12(9-11)19(21)22)16-15-18-17-13(23-15)8-10-4-1-2-5-10/h3,6-7,9-10H,1-2,4-5,8H2,(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKFRLALGIPTLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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